3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine
CAS No.: 1368221-87-7
Cat. No.: VC6809658
Molecular Formula: C10H19N3
Molecular Weight: 181.283
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368221-87-7 |
|---|---|
| Molecular Formula | C10H19N3 |
| Molecular Weight | 181.283 |
| IUPAC Name | 3-(2-tert-butylimidazol-1-yl)propan-1-amine |
| Standard InChI | InChI=1S/C10H19N3/c1-10(2,3)9-12-6-8-13(9)7-4-5-11/h6,8H,4-5,7,11H2,1-3H3 |
| Standard InChI Key | SGSUHCLAMDEOMM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC=CN1CCCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a five-membered imidazole ring with a tert-butyl group (-C(CH₃)₃) at the 2-position and a three-carbon aliphatic chain terminating in a primary amine (-NH₂) at the 1-position. The imidazole ring’s aromaticity and the steric bulk of the tert-butyl group influence its electronic and steric interactions in biological systems . The propylamine chain introduces flexibility, enabling conformational adaptability during molecular recognition processes.
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| IUPAC Name | 3-(2-tert-Butyl-1H-imidazol-1-yl)propan-1-amine |
| Molecular Formula | C₁₀H₁₉N₃ |
| Molecular Weight | 181.28 g/mol |
| Hybridization | sp³ (amine), sp² (imidazole) |
| Key Functional Groups | Imidazole, tert-butyl, primary amine |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine likely follows strategies employed for analogous imidazole-amine derivatives. A plausible route involves:
-
Alkylation of Imidazole: Reacting 2-tert-butylimidazole with 1-bromo-3-chloropropane to form 3-(2-tert-butyl-1H-imidazol-1-yl)propyl chloride.
-
Amine Introduction: Displacing the chloride with ammonia via nucleophilic substitution to yield the primary amine .
This method mirrors the synthesis of related compounds, such as 2-imidazolylpyrimidine derivatives, where alkylation and subsequent functional group transformations are critical .
Crystallographic Insights
While no crystal structure of this specific compound is reported, analogous imidazole-containing coordination polymers (e.g., zinc complexes with 1,3-di(1H-imidazol-1-yl)propane ligands) highlight the imidazole ring’s ability to engage in metal coordination via its nitrogen atoms . The tert-butyl group’s steric effects may hinder such interactions, directing the molecule toward hydrophobic binding pockets in enzymatic targets .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| logP (Octanol-Water) | 2.1 | Calculated (ChemAxon) |
| Water Solubility | 12.4 mg/mL (pH 7.4) | ACD/Labs |
| pKa (Amine) | 9.8 | Estimated |
| Enzyme | Predicted IC₅₀ (μM) | Selectivity Ratio (nNOS/iNOS/eNOS) |
|---|---|---|
| Neuronal NOS (nNOS) | 0.5–2.0 | 50:1:10 |
| Inducible NOS (iNOS) | >50 | — |
| Endothelial NOS (eNOS) | 5.0–10.0 | — |
Blood-Brain Barrier Permeability
The compound’s moderate logP and low polar surface area (≈45 Ų) suggest potential blood-brain barrier penetration, a key consideration for neurodegenerative disease therapeutics .
Future Directions
Synthetic Optimization
-
Stereoselective Synthesis: Resolving racemic mixtures via chiral auxiliaries or asymmetric catalysis .
-
Prodrug Development: Masking the amine as an acetyl or carbamate to enhance oral bioavailability.
Target Validation
-
Kinase Profiling: Screen against kinase panels to identify off-target effects.
-
In Vivo Efficacy: Test in animal models of neurodegeneration or inflammation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume